molecular formula C5H9NO B3261133 2-Aminocyclopentan-1-one CAS No. 339362-68-4

2-Aminocyclopentan-1-one

Cat. No.: B3261133
CAS No.: 339362-68-4
M. Wt: 99.13 g/mol
InChI Key: XBPWUNNYJOLFGX-UHFFFAOYSA-N
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Description

Historical Context and Emergence in Organic Chemistry Research

The precise historical account of the first synthesis of 2-Aminocyclopentan-1-one is not prominently documented in readily available literature. However, its emergence is intrinsically linked to the broader and well-established interest in cyclopentane-containing molecules and amino acids in the 20th century. Research into cyclopentane (B165970) derivatives gained momentum due to their presence in various natural products and their potential as scaffolds in medicinal chemistry. Early investigations into aminocyclopentanol derivatives in the 1970s laid some of the foundational knowledge regarding the stereochemical and biological properties of this class of compounds. google.com

The development of synthetic methodologies for related compounds, such as 2-aminocyclopentanecarboxylic acid (ACPC), also paved the way for the exploration of this compound. For instance, the discovery of the antifungal antibiotic cispentacin, which is a derivative of ACPC, spurred significant interest in the synthesis of various aminocyclopentane analogs. beilstein-journals.org Synthetic strategies like the Dieckmann cyclization of α-amino acids to yield aminocyclopentanones have been reported as key steps in the preparation of carbocyclic nucleoside precursors, further highlighting the importance of this structural core. researchgate.net While a definitive "discovery" paper for this compound is not apparent, its use as a precursor and intermediate became more common as synthetic methods in organic chemistry grew more sophisticated, allowing for its preparation and subsequent derivatization.

Significance and Scope of Research on this compound

The significance of this compound in academic research stems from its utility as a versatile synthetic intermediate. The presence of both a nucleophilic amino group and an electrophilic keto group within the same molecule allows for a diverse range of chemical transformations. This dual reactivity makes it a valuable starting material for constructing more complex molecular architectures.

The scope of research involving this compound and its derivatives is broad, encompassing several key areas:

Asymmetric Synthesis: The chiral variants of aminocyclopentane derivatives are crucial building blocks for the enantioselective synthesis of complex molecules. For example, derivatives like (1S,2R)-2-aminocyclopentan-1-ol have been employed as effective chiral auxiliaries in asymmetric alkylations and aldol (B89426) reactions, achieving high levels of stereocontrol. nih.gov

Medicinal Chemistry: The aminocyclopentane scaffold is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that can bind to multiple biological targets. acs.org This has led to its incorporation into compounds designed as enzyme inhibitors, receptor agonists, and potential therapeutic agents for a variety of diseases.

Peptide and Foldamer Chemistry: Constrained amino acids, such as those derived from the aminocyclopentane ring system, are of high interest in the field of foldamers. These are oligomers that adopt well-defined secondary structures, similar to peptides. 2-Aminocyclopentanecarboxylic acid (ACPC), which can be synthesized from precursors related to this compound, is a key building block in this area due to its conformational stability. nih.govnih.gov

The following interactive table summarizes some of the key properties of this compound.

PropertyValue
IUPAC NameThis compound
Molecular FormulaC₅H₉NO
Molecular Weight99.13 g/mol
CAS Number339362-68-4

Data sourced from PubChem. nih.gov

Overview of Key Academic Research Areas

Academic research on this compound and its derivatives is concentrated in several dynamic areas of chemical science. These investigations leverage the unique structural and reactive properties of this compound to address fundamental challenges in synthesis and to discover new molecules with potential applications.

Synthesis of Bioactive Molecules: A significant portion of research focuses on using the aminocyclopentane core as a scaffold for the development of new therapeutic agents. For instance, derivatives of aminocyclopentane have been investigated as:

Enzyme Inhibitors: The structural features of aminocyclopentane derivatives make them suitable for designing inhibitors of various enzymes.

Glutamate (B1630785) Receptor Agonists: Certain aminocyclopentane tricarboxylic acids have been studied for their potential to act as agonists for glutamate receptors, which are important in the central nervous system. orgsyn.org

Antiviral Agents: The carbocyclic framework is a key feature in some nucleoside analogues with antiviral activity. beilstein-journals.org

Development of Novel Synthetic Methods: The synthesis of functionalized aminocyclopentanes itself is an active area of research. Modern methods, such as photochemical [3+2] cycloadditions, have been developed to generate these structures in a modular and efficient manner. researchgate.net The Piancatelli rearrangement is another powerful reaction used to synthesize 4-aminocyclopentenone derivatives from readily available starting materials. researchgate.net

Asymmetric Catalysis and Chiral Ligand Development: The chiral nature of many aminocyclopentane derivatives makes them valuable in the field of asymmetric catalysis. They can be used as chiral ligands for metal catalysts or as organocatalysts to control the stereochemical outcome of chemical reactions. For example, a derivative of 2-aminocyclopentan-1-ol has been shown to be effective in the catalytic enantioselective synthesis of 2-pyrazolines.

The table below highlights some research findings related to the application of aminocyclopentane derivatives.

Research AreaKey Finding
Medicinal ChemistryAminocyclopentane derivatives are explored as scaffolds for drugs targeting metabolic and central nervous system disorders.
Peptide SynthesisProtected aminocyclopentanone derivatives are used as building blocks for complex peptides.
Asymmetric SynthesisChiral aminocyclopentanol derivatives serve as effective auxiliaries in asymmetric reactions. nih.gov

Properties

IUPAC Name

2-aminocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c6-4-2-1-3-5(4)7/h4H,1-3,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBPWUNNYJOLFGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Aminocyclopentan 1 One and Its Precursors

Racemic Synthesis Approaches

Racemic synthesis of 2-aminocyclopentan-1-one and its derivatives often involves classical organic reactions that form the cyclopentane (B165970) ring or introduce the required functional groups without controlling the stereochemistry at the chiral centers. These methods are fundamental for producing the target molecule and its precursors on a larger scale.

Cyclization Reactions in this compound Formation

Intramolecular cyclization reactions are a cornerstone for the construction of the cyclopentanone (B42830) core. The Dieckmann cyclization, an intramolecular condensation of a diester with a base to form a β-keto ester, is a widely used method for synthesizing five-membered rings. organic-chemistry.org For instance, the cyclization of adipic acid derivatives can lead to 2-oxocyclopentanecarboxylates, which are versatile precursors to this compound. acs.orgnih.gov Subsequent functional group manipulations, such as amination, can then be performed to yield the desired product.

Another approach involves the Nazarov cyclization, which is the acid-catalyzed electrocyclic ring closure of a divinyl ketone to a cyclopentenone. organic-chemistry.org This method provides a route to unsaturated cyclopentanone derivatives, which can be further functionalized. Additionally, intramolecular radical cyclizations of unsaturated carboxylic acids have been shown to efficiently produce substituted carbocycles, including cyclopentanones. organic-chemistry.org

The following table summarizes key cyclization reactions for the synthesis of cyclopentanone precursors.

Reaction NameReactant TypeProduct TypeKey Reagents
Dieckmann CyclizationDicarboxylic acid estersβ-keto estersBase (e.g., NaOEt)
Nazarov CyclizationDivinyl ketonesCyclopentenonesAcid catalyst
Radical CyclizationUnsaturated carboxylic acidsSubstituted cyclopentanonesRadical initiator

Ring Expansion and Contraction Strategies for this compound Derivatives

Ring expansion and contraction reactions offer alternative pathways to cyclopentanone derivatives from readily available carbocyclic precursors. The Tiffeneau–Demjanov rearrangement, a type of pinacol (B44631) rearrangement, can be employed to expand a cyclobutane (B1203170) ring into a cyclopentanone. wikipedia.orgbaranlab.org This reaction typically involves the treatment of a 1-(aminomethyl)cyclobutanol (B574032) with nitrous acid to generate a carbocation that undergoes rearrangement.

Conversely, ring contraction methods can be used to synthesize cyclopentanones from cyclohexanone (B45756) precursors. The Favorskii rearrangement of α-halocyclohexanones in the presence of a base can yield cyclopentanecarboxylic acid derivatives, which can then be converted to this compound. fiveable.me Another notable ring contraction is the Wolff rearrangement of cyclic α-diazoketones, which can be induced photochemically or thermally to produce a ketene (B1206846) that subsequently rearranges to a contracted ring system. wikipedia.orgvanderbilt.edu

A summary of these ring expansion and contraction strategies is presented below.

Reaction TypeStarting MaterialProductKey Features
Tiffeneau–Demjanov Rearrangement1-(Aminomethyl)cyclobutanolCyclopentanoneCarbocation-mediated ring expansion.
Favorskii Rearrangementα-HalocyclohexanoneCyclopentanecarboxylic acid derivativeBase-induced ring contraction.
Wolff RearrangementCyclic α-diazoketoneRing-contracted ketoneInvolves a ketene intermediate. wikipedia.org

Functional Group Interconversions Leading to this compound

Functional group interconversion (FGI) is a critical step in the synthesis of this compound from various cyclopentane precursors. ub.edusolubilityofthings.com These transformations allow for the introduction of the amino group at the C2 position of the cyclopentanone ring.

A common strategy involves the reduction of a nitro group. For example, a 2-nitrocyclopentanone derivative can be reduced to the corresponding this compound using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd/C) or metals in acidic media (e.g., Sn/HCl). fiveable.me Similarly, the reduction of an azide (B81097) group at the C2 position provides a clean and efficient route to the primary amine. vanderbilt.edu

Another approach is the conversion of a hydroxyl group. A 2-hydroxycyclopentanone can be converted to a better leaving group (e.g., a tosylate or mesylate) and then displaced by an amine source, such as ammonia (B1221849) or an azide followed by reduction. vanderbilt.edu The direct reductive amination of a 1,2-cyclopentanedione (B1606141) is also a viable method.

Key functional group interconversions are outlined in the table below.

Precursor Functional GroupTarget Functional GroupTypical Reagents
Nitro (-NO₂)Amino (-NH₂)H₂/Pd/C, Sn/HCl fiveable.me
Azide (-N₃)Amino (-NH₂)H₂/Pd/C, LiAlH₄ vanderbilt.edu
Hydroxyl (-OH)Amino (-NH₂)1. TsCl, pyridine; 2. NaN₃; 3. H₂/Pd/C
Carbonyl (in a 1,2-dione)Amino (-NH₂)NH₃, reducing agent (reductive amination)

Stereoselective Synthesis of this compound and its Chiral Derivatives

The development of stereoselective methods for the synthesis of this compound and its derivatives is of paramount importance for accessing enantiopure compounds for various applications. Asymmetric catalysis has emerged as a powerful tool in this endeavor.

Asymmetric Catalysis in this compound Synthesis

Asymmetric catalysis utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. Various catalytic systems have been developed for the asymmetric synthesis of functionalized cyclopentanones that can serve as precursors to chiral this compound.

Organocatalysis, the use of small organic molecules as catalysts, has gained significant traction in asymmetric synthesis due to its operational simplicity, stability, and low toxicity compared to many metal-based catalysts. Chiral amines, such as prolinol derivatives, have been successfully employed in the asymmetric synthesis of functionalized cyclopentanones. nih.gov For instance, a one-pot, multicatalytic formal [3+2] reaction between 1,3-dicarbonyls and α,β-unsaturated aldehydes, catalyzed by a secondary amine, can afford densely functionalized cyclopentanones with high enantioselectivities. nih.govnih.gov

Chiral Brønsted acids, such as chiral phosphoric acids, have also proven to be effective catalysts in asymmetric transformations. rsc.org They can activate substrates through hydrogen bonding, creating a chiral environment that directs the stereochemical course of the reaction. These catalysts have been used in asymmetric Mannich reactions and Michael additions to generate chiral building blocks that can be further elaborated to this compound derivatives. mdpi.com The intramolecular Michael addition of nitronates to conjugated ketones, catalyzed by bifunctional thiourea (B124793) catalysts, has been shown to produce cis-functionalized γ-nitroketones, which are direct precursors to cyclic β-amino ketones. researchgate.netkcl.ac.uk

The following table highlights selected organocatalytic approaches for the synthesis of chiral cyclopentanone precursors.

Catalyst TypeReaction TypeSubstratesProduct Type
Chiral Secondary Amine (e.g., Prolinol derivative)Michael addition/Intramolecular aldol (B89426)1,3-Dicarbonyls and α,β-unsaturated aldehydesFunctionalized cyclopentanones nih.gov
Chiral Phosphoric AcidAsymmetric Mannich reactionImines and ketonesChiral β-amino ketones mdpi.com
Bifunctional ThioureaIntramolecular Michael additionNitro-functionalized conjugated ketonesChiral γ-nitroketones researchgate.net
Metal-Catalyzed Asymmetric Reactions

Transition metal catalysis offers powerful tools for constructing the chiral cyclopentane framework with high efficiency and selectivity. mdpi.com These methods often involve the formation of key carbon-carbon or carbon-nitrogen bonds under the influence of a chiral metal complex.

Palladium catalysis is extensively used for nucleophilic additions and cross-coupling reactions, which can be combined in cascade sequences to build complex heterocyclic systems. nih.gov While direct synthesis of this compound via these methods is specific, analogous palladium-catalyzed reactions provide a framework for potential synthetic routes. For instance, the synthesis of related cyclic structures has been achieved through aminocyclization-Heck-type coupling cascades, starting from components like o-alkynylanilines. nih.gov

Another relevant strategy involves the palladium-catalyzed construction of amino β-lactones from aryl amines and alkenyl carboxylic acids, demonstrating the formation of a C-N bond and a cyclic structure in one step under mild conditions. nih.gov Furthermore, palladium-catalyzed aminocarbonylation of aryl halides is an efficient method for creating amide functionalities, a key feature of many organic molecules. researchgate.net Such cascade reactions, which combine steps like Sonogashira coupling with cyclization and coupling, can be performed in a one-pot protocol using a single catalyst, enhancing synthetic efficiency. nih.gov

Table 1: Examples of Relevant Palladium-Catalyzed Reactions

Reaction Type Catalyst System Substrates Product Type Citation
Aminocyclization-Coupling Pd(OAc)₂ / Dpe-Phos γ-aminoalkenes Cyclopentane-fused heterocycles pitt.edu
Aminocyclization-Heck Cascade Palladium complexes o-alkynylanilines, α-aminoacrylates Indole derivatives nih.gov
Oxidative Carbonylation Palladium catalyst Ethylenediamine Imidazolidin-2-one mdpi.com

Beyond palladium, other transition metals are instrumental in synthesizing cyclic amino compounds. Rhodium-catalyzed reactions, for example, have been used for the highly diastereoselective synthesis of 1-aryl-2-amino-cyclopropane carboxylates from aryldiazoacetates and N-vinylphthalimide. organic-chemistry.org This method achieves exceptional trans-selectivity (>98:2 diastereomeric ratio) using Rh₂(OAc)₄ as the catalyst. organic-chemistry.org

Gold catalysis has also emerged as a powerful tool. For instance, an intramolecular gold(I)-catalyzed hydrocarboxylation has been a key step in forming an isocroman-1-one scaffold from an alkyne-containing benzoic acid, demonstrating high selectivity for the desired ring size (6-endo vs. 5-exo). mdpi.com These examples highlight the potential of various transition metals to control regio- and stereoselectivity in the synthesis of complex cyclic structures analogous to this compound.

Enantioselective Transformations utilizing Chiral Auxiliaries

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired transformation, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is highly effective for synthesizing enantiomerically pure compounds.

A key precursor to this compound, (1S,2R)-2-aminocyclopentan-1-ol, has itself been used to derive a novel chiral auxiliary, (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.govnih.gov This auxiliary has demonstrated excellent diastereofacial selectivity (>99%) in asymmetric alkylation and syn-aldol reactions. nih.govnih.gov Similarly, oxazolidinone derivatives of cis-1-amino-2-hydroxyindan have been developed as effective chiral auxiliaries for enantioselective aldol reactions, yielding products with high optical purity. scispace.com The auxiliary can be removed under mild hydrolysis conditions, for example, using lithium hydroxide (B78521), with good recovery rates (77–85%). scispace.com

The general principle involves attaching the auxiliary to a precursor molecule, performing a stereoselective reaction (such as alkylation or an aldol condensation), and then cleaving the auxiliary to reveal the chiral product. wikipedia.orgrsc.org

Table 2: Performance of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Source Reaction Type Diastereoselectivity (de) Citation
(1S,2R)-2-aminocyclopentan-1-ol Alkylation & Aldol Reactions >99% nih.govnih.gov
cis-1-amino-2-hydroxyindan Aldol Reactions High scispace.com
(S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one Aldol Reaction High rsc.org

Diastereoselective Synthesis Strategies for this compound Stereoisomers

Controlling diastereoselectivity is crucial for synthesizing specific stereoisomers of substituted cyclopentanones. One effective method is the aza-Michael reaction, where a nitrogen nucleophile adds to an α,β-unsaturated ketone. An efficient synthesis of highly substituted cyclopentanones has been demonstrated through the aza-Michael reaction of functionalized cyclopentenones with aniline (B41778) nucleophiles. worktribe.com This process exhibits excellent diastereoselectivity, which is attributed to hydrogen bonding between a tertiary alcohol on the substrate and the incoming nucleophile. worktribe.com

Stereodivergent synthesis provides access to all possible stereoisomers of a target molecule from a common precursor. nih.gov For instance, all four stereoisomers of a protected cyclobutane-1,2-diamine (B8145468) were prepared in an enantio- and diastereocontrolled manner from a single chiral half-ester precursor. nih.gov Such strategies, which allow for the selective manipulation of functional groups, are essential for creating a library of stereoisomers for further applications.

Enzymatic and Biocatalytic Routes to Chiral this compound

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. pharmasalmanac.comresearchgate.net Enzymes operate under mild conditions and can exhibit exceptional chemo-, regio-, and stereoselectivity. pharmasalmanac.comnih.gov For the synthesis of chiral amines, several classes of enzymes are particularly relevant.

Amine dehydrogenases (AmDHs) catalyze the reductive amination of a ketone to a chiral amine, using ammonia as the amine source and NAD(P)H as a cofactor. researchgate.netnih.gov This represents a direct route to chiral this compound from a prochiral precursor like 1,2-cyclopentanedione. Protein engineering has been used to develop AmDHs with expanded substrate scope. nih.gov

Transaminases, particularly ω-transaminases (ω-TAs), are another powerful class of enzymes for chiral amine synthesis. wiley.com They transfer an amino group from a donor molecule (like isopropylamine) to a prochiral ketone acceptor with high stereoselectivity. wiley.com The industrial synthesis of sitagliptin, an anti-diabetic drug, successfully utilizes a ω-TA-catalyzed process, demonstrating the scalability of this technology. researchgate.netwiley.com

Table 3: Key Enzyme Classes for Chiral Amine Synthesis

Enzyme Class Reaction Type Precursor Type Key Features Citation
Amine Dehydrogenase (AmDH) Reductive Amination Prochiral Ketone Direct amination using ammonia researchgate.netnih.gov
ω-Transaminase (ω-TA) Transamination Prochiral Ketone High stereoselectivity; uses amine donor wiley.com
Lipase Kinetic Resolution (Hydrolysis) Racemic Ester/Amide Separation of enantiomers wiley.comrsc.org

Resolution Methods for Enantiopure this compound Intermediates

Resolution is a common technique to separate a racemic mixture into its constituent enantiomers.

Kinetic Resolution involves the use of a chiral catalyst, often an enzyme, that reacts preferentially with one enantiomer of the racemate, allowing for the separation of the unreacted enantiomer from the transformed one. nih.gov Lipases are frequently used for the kinetic resolution of racemic alcohols and amines. wiley.comrsc.org A significant drawback of this method is that the theoretical maximum yield for the desired enantiomer is limited to 50%. wiley.comnih.gov

Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limitation of standard kinetic resolution. nih.gov In DKR, the kinetic resolution is coupled with an in situ racemization of the non-reacting enantiomer. nih.gov This continuous conversion of the unwanted enantiomer into the desired one allows for a theoretical yield of up to 100%. nih.gov Double enzymatic kinetic resolution (DEKR) can even be used to resolve two racemic compounds simultaneously in a one-pot process. mdpi.com

Classical Resolution involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by conventional techniques like crystallization. mdpi.com This method was first demonstrated by Louis Pasteur in 1848 with the manual separation of sodium ammonium (B1175870) tartrate crystals. mdpi.com

Chemical Reactivity and Transformation Mechanisms of 2 Aminocyclopentan 1 One

Nucleophilic Reactions of the Amino Group

The lone pair of electrons on the nitrogen atom of the amino group confers nucleophilicity, enabling it to react with a variety of electrophiles.

The primary amino group of 2-aminocyclopentan-1-one readily undergoes acylation to form amides, a process known as amidation. This reaction typically involves treatment with acylating agents such as acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. The resulting N-(2-oxocyclopentyl) amides are stable compounds with significant applications in medicinal chemistry.

Alkylation of the amino group can be achieved by reacting this compound with alkyl halides. This reaction proceeds via a nucleophilic substitution mechanism (Sₙ2), leading to the formation of secondary or tertiary amines, depending on the stoichiometry of the alkylating agent used.

Table 1: Reagents for Amidation and Alkylation of this compound
Reaction TypeReagent ClassSpecific ExamplesProduct Type
AmidationAcyl HalidesAcetyl chloride, Benzoyl chlorideN-(2-oxocyclopentyl)amide
AmidationAcid AnhydridesAcetic anhydride, Succinic anhydrideN-(2-oxocyclopentyl)amide
AlkylationAlkyl HalidesMethyl iodide, Benzyl bromideN-alkyl-2-aminocyclopentan-1-one

A condensation reaction is a process where two molecules combine, often with the elimination of a small molecule like water. The amino group of this compound can participate in various condensation reactions. For instance, it can react with aldehydes or ketones to form Schiff bases (imines), which are key intermediates in the synthesis of numerous heterocyclic compounds. These reactions are fundamental in building molecular complexity and are widely used in the synthesis of nitrogen-containing heterocycles, which are prevalent in pharmaceuticals and natural products.

Electrophilic Reactions on the Ketone Moiety

The carbonyl group of the ketone is electrophilic at the carbon atom, making it susceptible to attack by nucleophiles. It also influences the acidity of the alpha-protons, enabling reactions at the adjacent carbon.

The reduction of the ketone in this compound yields 2-aminocyclopentanols. The stereochemical outcome of this reduction is of significant interest as it can produce diastereomeric products (cis and trans isomers). The choice of reducing agent and reaction conditions plays a crucial role in controlling the stereoselectivity of the reaction.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) and milder ones like sodium borohydride (B1222165) (NaBH₄) are commonly employed. The stereochemistry of the resulting alcohol is influenced by the direction of the hydride attack on the carbonyl carbon. For instance, the synthesis of specific stereoisomers like (1R,3S)-3-aminocyclopentanol is a key step in the preparation of certain pharmaceuticals. The relative orientation of the amino and newly formed hydroxyl group (cis or trans) depends on steric hindrance and the potential for chelation control by the neighboring amino group.

Table 2: Stereochemical Outcome of Ketone Reduction
Reducing AgentTypical SolventMajor Product StereoisomerNotes
Sodium Borohydride (NaBH₄)Methanol, EthanolMixture of cis and trans isomersGenerally less stereoselective; outcome can be solvent-dependent.
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl etherMixture of cis and trans isomersMore powerful reducing agent; stereoselectivity can be influenced by the amino group.
Catalytic Hydrogenation (e.g., H₂/Pd-C)Ethanol, Acetic AcidOften favors the cis isomerThe catalyst surface can direct the stereochemistry of hydrogen addition.

The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. However, a more controlled and widely used method for α-alkylation of ketones like this compound involves the Stork enamine synthesis. This process involves three main steps:

Enamine Formation: The ketone reacts with a secondary amine (e.g., pyrrolidine, morpholine) to form an enamine. This reaction converts the ketone into a more nucleophilic species.

Alkylation/Acylation: The enamine then acts as a potent nucleophile, reacting with electrophiles such as alkyl halides or acyl halides in an Sₙ2 reaction to form an iminium salt.

Hydrolysis: The resulting iminium salt is hydrolyzed with aqueous acid to regenerate the ketone, now bearing the new alkyl or acyl group at the α-position.

This method offers a significant advantage over direct enolate alkylation by minimizing side reactions like over-alkylation.

The carbonyl group of this compound reacts with amines in a reversible, acid-catalyzed process to form either imines or enamines.

Imine Formation: Reaction with primary amines (R-NH₂) results in the formation of an imine, also known as a Schiff base, which contains a carbon-nitrogen double bond (C=N). The mechanism begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent acid-catalyzed dehydration leads to the formation of an iminium ion, which then loses a proton to yield the final imine.

Enamine Formation: Reaction with secondary amines (R₂NH) yields an enamine ("ene" + "amine"). The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in this intermediate lacks a proton to eliminate, a proton is instead removed from the adjacent α-carbon, resulting in a product with a carbon-carbon double bond adjacent to the nitrogen atom.

The pH of the reaction is critical; the reaction is typically slow at very high or very low pH and proceeds optimally under weakly acidic conditions (pH 4-5).

Ring-Opening and Ring-Closing Reactions Involving this compound Scaffold

The strained five-membered ring of this compound is generally stable. However, under specific conditions, ring-opening and ring-closing reactions can be envisaged, often involving the participation of the amino and carbonyl groups.

Ring-Opening Reactions:

Theoretically, the cleavage of the cyclopentanone (B42830) ring could be achieved under harsh conditions, though specific examples for this compound are not readily found. One potential, albeit hypothetical, pathway could involve a retro-Dieckmann condensation-type mechanism if the carbon alpha to both the amine and carbonyl were further functionalized. Another possibility lies in oxidative cleavage, though this would likely be non-specific and lead to a mixture of products.

Ring-Closing Reactions (Formation of Fused Heterocycles):

The juxtaposition of the amino and keto groups in this compound makes it a suitable precursor for the synthesis of fused heterocyclic systems. Through condensation reactions with various bifunctional reagents, new rings can be formed, incorporating the nitrogen and one of the alpha-carbons of the cyclopentanone ring.

For instance, reaction with a β-ketoester could potentially lead to the formation of a fused dihydropyridinone ring system. Similarly, condensation with reagents like hydrazine (B178648) or hydroxylamine (B1172632) could yield fused pyrazole (B372694) or isoxazole (B147169) derivatives, respectively. While these are plausible transformations based on general organic synthesis principles, specific documented examples with this compound are scarce.

Rearrangement Reactions of this compound Derivatives

Rearrangement reactions often provide pathways to structurally diverse molecules, including those with expanded or contracted ring systems. Several classical rearrangement reactions could theoretically be applied to derivatives of this compound.

Tiffeneau-Demjanov Rearrangement:

The Tiffeneau-Demjanov rearrangement is a well-known method for the one-carbon ring expansion of cyclic β-amino alcohols. While this compound is an α-amino ketone, its reduction would yield a 2-aminocyclopentan-1-ol, a suitable substrate for this rearrangement. Treatment of this amino alcohol with nitrous acid would generate a diazonium ion, which could then undergo a 1,2-alkyl shift, leading to the formation of a six-membered ring, a piperidinone derivative. The migratory aptitude of the ring carbons would influence the regioselectivity of the expansion.

Beckmann Rearrangement:

The Beckmann rearrangement transforms an oxime into an amide or a lactam. The oxime of this compound, formed by reacting the ketone with hydroxylamine, could theoretically undergo this rearrangement upon treatment with an acid catalyst (e.g., sulfuric acid, PCl₅). This would result in a ring expansion to a six-membered lactam (a piperidinone). The stereochemistry of the oxime would determine which carbon atom migrates, leading to potentially two different lactam isomers. The group anti-periplanar to the hydroxyl group on the nitrogen is the one that migrates.

Favorskii Rearrangement:

The Favorskii rearrangement of α-halo ketones in the presence of a base typically leads to ring contraction. If a halogen atom were introduced at the 2-position of an N-acylated this compound, treatment with a base like sodium hydroxide (B78521) could, in principle, initiate a Favorskii rearrangement. This would proceed through a cyclopropanone (B1606653) intermediate, ultimately yielding a substituted cyclobutanecarboxylic acid derivative. The presence of the amino group would likely need to be protected for this reaction to be successful.

A study on a related compound, 1-amino-2-nitrocyclopentanecarboxylic acid, has shown that it undergoes a rearrangement during acetylation to form a 6-acetamido-1-acetyl-6-carboxypiperid-2-one. This indicates that under certain conditions, derivatives of the 2-aminocyclopentane scaffold can indeed undergo ring expansion to form piperidine (B6355638) structures.

The following table summarizes the hypothetical products of these rearrangement reactions on derivatives of this compound.

Starting Material DerivativeReactionPotential Product
2-Aminocyclopentan-1-olTiffeneau-Demjanov RearrangementPiperidin-2-one
2-(Hydroxyimino)cyclopentan-1-amineBeckmann RearrangementPiperidin-2-one derivative
N-Acyl-2-halo-2-aminocyclopentan-1-oneFavorskii RearrangementN-Acyl-1-aminocyclobutanecarboxylic acid

It is important to reiterate that while these reactions are well-established for other substrates, their application to this compound and its derivatives is largely theoretical and requires experimental validation. The presence of both the amino and keto groups can lead to competing side reactions and may necessitate the use of protecting groups to achieve the desired transformations. Further research in this area would be valuable to explore the synthetic utility of this compound as a building block for more complex nitrogen-containing molecules.

Applications of 2 Aminocyclopentan 1 One As a Building Block in Complex Molecule Synthesis

Role as a Chiral Scaffold in Asymmetric Synthesis

The inherent chirality and conformational rigidity of the cyclopentane (B165970) ring make 2-aminocyclopentan-1-one and its analogues attractive scaffolds in asymmetric synthesis. These structures provide a predictable three-dimensional arrangement that can influence the stereochemical outcome of chemical reactions, leading to the selective formation of a desired stereoisomer.

Derivatives of this compound are instrumental in the asymmetric synthesis of stereodefined carbocycles, which are core structures in many biologically active compounds. A notable application is in the preparation of chiral cyclopentenones, which are key intermediates in the synthesis of prostaglandins (B1171923) and other natural products. acs.org The synthesis of functionalized cyclopentanones with high enantioselectivity can be achieved through multicatalytic cascade reactions involving α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds, highlighting the utility of strategies that lead to such carbocyclic systems. nih.gov

Furthermore, a highly efficient one-pot multistep process has been developed for the preparation of enantiomerically enriched aminocyclopentenes. nih.gov This method, which utilizes a palladium(II)-catalyzed Overman rearrangement and a ruthenium(II)-catalyzed ring-closing metathesis, allows for the synthesis of (R)- or (S)-aminocyclopenta-2-enes in high enantiomeric excess (92% ee). nih.gov The synthetic utility of these aminocyclopentene derivatives is demonstrated by their conversion into cis-4- and cis-5-aminocyclopenta-2-en-1-ols, which are important building blocks for medicinal chemistry. nih.gov While not directly starting from this compound, these syntheses underscore the importance of the aminocyclopentane framework in accessing stereodefined carbocyclic structures.

The diastereoselective synthesis of polysubstituted bicyclo[1.1.0]butanes, highly strained carbocycles, has been achieved through strategies involving the carbometalation of cyclopropenes. nih.gov This approach allows for the creation of complex carbocyclic frameworks with multiple stereocenters.

Reaction Type Key Features Significance
Multicatalytic CascadeOne-pot formal [3+2] reactionHigh enantioselectivity for functionalized cyclopentanones
Overman Rearrangement/RCMOne-pot, multistep processAccess to highly enantiopure aminocyclopentenes
Carbometalation of CyclopropenesDiastereoselective synthesisConstruction of complex, strained carbocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. mdpi.comnih.gov The amino and ketone functionalities of this compound make it a potential precursor for the synthesis of various fused and spirocyclic nitrogen heterocycles. While direct examples starting from this compound are not prevalent in the reviewed literature, the general strategies for synthesizing nitrogen heterocycles often involve the reaction of aminoalkynes with carbonyl compounds. mdpi.com For instance, sequential gold-catalyzed condensation/annulation reactions of propargylamine (B41283) with ketones lead to the formation of pyridines. mdpi.com This suggests that this compound could potentially undergo similar cyclization reactions with appropriate reagents to form fused heterocyclic systems.

The synthesis of nitrogen-containing heterocycles can be achieved through various synthetic routes, including multicomponent reactions and tandem cyclizations. documentsdelivered.comorganic-chemistry.org These methods offer efficient ways to construct complex molecular architectures from simple starting materials.

Incorporation into Peptidomimetics and Constrained Amino Acid Analogues

The incorporation of constrained amino acid analogues into peptides is a widely used strategy to enhance their metabolic stability, receptor selectivity, and bioavailability. Cyclic amino acids, such as derivatives of this compound, can act as proline surrogates or introduce specific conformational constraints into a peptide backbone. lifechemicals.com

While direct incorporation of this compound into peptidomimetics is not extensively documented, the closely related cis-2-aminocyclopentanecarboxylic acid (cis-β-ACPC) has been utilized as a scaffold in the design of integrin ligands. mdpi.com Cyclic RGD peptidomimetics containing the cis-β-ACPC scaffold have been synthesized and evaluated for their binding affinity to integrin αvβ3. mdpi.com These studies demonstrate that the cyclopentane ring can effectively constrain the peptide backbone, influencing its binding properties. The conformational preferences of these cyclic peptidomimetics can be investigated using NMR spectroscopy to understand the structure-activity relationship. mdpi.com

The use of conformationally restricted amino acids is a key strategy in peptidomimetic drug design. mdpi.comrsc.orgresearchgate.net These modified amino acids help to control the χ-space of the peptide, which is critical for its biological activity. mdpi.com

Precursor for Advanced Organic Intermediates

This compound can serve as a precursor for the synthesis of various advanced organic intermediates. For example, 4-aminocyclopentenones can be synthesized and subsequently functionalized. researchgate.net These intermediates can undergo further transformations, such as epoxidation followed by fragmentation, to yield short-chain carbon molecules with potential applications in pharmaceutical synthesis. researchgate.net

Structural Motif in Designed Chemical Probes and Ligands

The rigid cyclopentane framework of this compound and its derivatives makes it an attractive structural motif for the design of chemical probes and ligands that target specific biological macromolecules. The defined spatial arrangement of functional groups on the cyclopentane ring can lead to high-affinity and selective binding to protein receptors.

Bivalent ligands, which contain two pharmacophores connected by a spacer, are powerful tools for studying G-protein-coupled receptor (GPCR) dimerization. nih.gov The design of such ligands often incorporates rigid scaffolds to control the distance and orientation between the two pharmacophores. While no specific examples utilizing a this compound core were found, the principles of using rigid cyclic structures are well-established in the design of such chemical probes. nih.gov

Spectroscopic and Computational Characterization Studies of 2 Aminocyclopentan 1 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for the detailed characterization of organic molecules. For 2-aminocyclopentan-1-one, a variety of techniques are employed to determine its conformation, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing the conformational isomers of cyclic compounds like this compound. The five-membered ring of cyclopentanone (B42830) is not planar and exists in a dynamic equilibrium between different puckered conformations, primarily the envelope and twist forms. The position of the amino group (pseudo-axial or pseudo-equatorial) significantly influences this equilibrium.

In the conformational analysis of similar 2-substituted cyclopentanones, such as 2-halocyclopentanones, the solvent dependence of 1H NMR coupling constants (³JHH) is a key parameter. The magnitude of these coupling constants is related to the dihedral angles between adjacent protons, which in turn depends on the ring's conformation. By measuring these values in different solvents, researchers can infer the relative populations of the pseudo-equatorial and pseudo-axial conformers. For this compound, the analysis would focus on the coupling constants between the proton at C2 and the adjacent protons on C3 and the stereochemical relationship between the amino group and the carbonyl group. Isotope shifts in NMR, particularly those induced by deuteration of the amine group, can also provide conformational insights by correlating with torsional angles.

ParameterTechniqueInformation ObtainedRelevance to this compound
³JHH Coupling Constants¹H NMRDihedral angles between vicinal protons.Determination of ring pucker and substituent orientation (pseudo-axial vs. pseudo-equatorial).
Chemical Shifts¹H & ¹³C NMRElectronic environment of nuclei.Confirmation of molecular structure and identification of functional groups.
Nuclear Overhauser Effect (NOE)2D NMR (NOESY)Through-space proximity of protons.Provides evidence for the relative orientation of substituents in the 3D structure.
Isotope ShiftsMultidimensional NMRCorrelation with torsional angles.Refining the conformational model by analyzing changes upon isotopic substitution (e.g., N-D).

Infrared (IR) spectroscopy and Mass Spectrometry (MS) are fundamental techniques for the characterization of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the IR spectrum would be characterized by specific absorption bands. The carbonyl (C=O) stretching vibration is typically strong and appears in the region of 1740-1750 cm⁻¹ for a five-membered ring ketone. The N-H stretching vibrations of the primary amine group would be visible in the 3300-3500 cm⁻¹ region. Additionally, N-H bending vibrations can be observed around 1600 cm⁻¹. The position of the carbonyl stretching frequency can also provide subtle clues about the conformation, as seen in studies of 2-halocyclopentanones where different conformers exhibit slightly different ν(CO) frequencies.

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₅H₉NO), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (99.13 g/mol ). High-resolution mass spectrometry (HRMS) can confirm the elemental composition. The fragmentation pattern in the mass spectrum offers structural information. Common fragmentation pathways for such a molecule could include the loss of the amino group or cleavage of the cyclopentanone ring.

Spectroscopic TechniqueExpected Key FeatureTypical Wavenumber/m/z ValueStructural Information
Infrared (IR) SpectroscopyC=O Stretch~1745 cm⁻¹Presence of a cyclopentanone ring.
Infrared (IR) SpectroscopyN-H Stretch3300-3500 cm⁻¹Presence of a primary amine group.
Mass Spectrometry (EI-MS)Molecular Ion Peak [M]⁺m/z 99Confirmation of molecular weight.

For chiral molecules like the enantiomers of this compound, chiroptical spectroscopic methods are essential for determining the absolute configuration.

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting spectrum, with its characteristic positive and negative Cotton effects, is a fingerprint of the molecule's stereochemistry. The electronic transitions, typically the n→π* transition of the carbonyl group in this compound, are key chromophores that give rise to ECD signals. The sign and intensity of these signals are highly sensitive to the spatial arrangement of atoms around the chromophore, allowing for the assignment of absolute configuration by comparing experimental spectra with those predicted by theoretical calculations.

Vibrational Circular Dichroism (VCD): VCD is the vibrational analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared light. VCD provides more detailed stereochemical information than ECD because a molecule has many more vibrational transitions than electronic ones. A VCD spectrum provides a rich pattern of positive and negative bands corresponding to the vibrational modes of the molecule. By comparing the experimental VCD spectrum with the spectrum calculated for a specific enantiomer (e.g., using DFT), the absolute configuration can be unambiguously determined.

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecular conformation and intermolecular interactions in the crystal lattice.

Computational Chemistry and Theoretical Studies

Theoretical calculations are crucial for complementing experimental data, providing deeper insights into the electronic properties and behavior of molecules.

Density Functional Theory (DFT) has become a standard computational tool in chemistry for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can be used to predict a wide range of properties.

Electronic Structure: DFT methods are employed to calculate the energies and shapes of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. The distribution of these frontier orbitals reveals the likely sites for nucleophilic and electrophilic attack. For this compound, the HOMO is expected to have significant character on the nitrogen atom of the amino group, while the LUMO would be localized on the carbonyl group.

Reactivity: DFT calculations can model reaction pathways and determine activation energies, providing insights into chemical reactivity. For instance, the proton affinity at the nitrogen and oxygen atoms can be calculated to predict the most likely site of protonation. Furthermore, electrostatic potential maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, guiding the understanding of intermolecular interactions. DFT is also instrumental in predicting spectroscopic properties. Theoretical calculations of NMR chemical shifts, IR vibrational frequencies, and ECD/VCD spectra are routinely performed to aid in the interpretation of experimental data and to confirm structural assignments.

Computational MethodCalculated PropertySignificance for this compound
DFTOptimized Geometries and Conformational EnergiesPredicts the most stable conformations (pseudo-axial vs. pseudo-equatorial) and the ring pucker.
DFTHOMO-LUMO Energies and DistributionIdentifies frontier orbitals to understand electronic transitions and sites of reactivity.
DFTVibrational FrequenciesAids in the assignment of experimental IR and Raman spectra.
TD-DFTECD/VCD SpectraAllows for the determination of absolute configuration by comparing with experimental chiroptical data.
DFTElectrostatic Potential MapsVisualizes charge distribution, predicting sites for intermolecular interactions like hydrogen bonding.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are powerful computational methods used to explore the conformational landscape of molecules by simulating the atomic motions over time. mdpi.com For this compound and its derivatives, MD simulations provide critical insights into the molecule's flexibility, identifying stable conformers, and understanding the transitions between them. This approach is essential for comprehending how the molecule's shape influences its reactivity and interactions.

The conformational flexibility of the this compound scaffold is primarily dictated by the puckering of the five-membered cyclopentanone ring. Cyclopentane (B165970) rings are not planar and adopt puckered conformations to relieve torsional strain. The two most common conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In the case of this compound, the presence of the amino and carbonyl groups, along with their potential for intramolecular interactions like hydrogen bonding, significantly influences the relative stability of these conformers.

An MD simulation protocol for analyzing this compound would typically involve the following steps:

System Setup: A starting geometry of the molecule is placed in a simulation box, often solvated with an explicit solvent (like water or DMSO) to mimic experimental conditions. A molecular mechanics force field (such as AMBER or CHARMM) is chosen to define the potential energy of the system. mdpi.com

Simulation: The simulation is run for a significant duration (nanoseconds to microseconds), solving Newton's equations of motion for each atom. This generates a trajectory, which is a record of the positions and velocities of all atoms at discrete time steps.

Analysis: The trajectory is analyzed to identify the most populated (lowest energy) conformational states. This is often done by clustering structures based on their root-mean-square deviation (RMSD) and analyzing key dihedral angles that describe the ring's pucker.

Table 1: Representative Output from a Hypothetical Molecular Dynamics Simulation of this compound, Illustrating Conformational Analysis.
ConformerRing PuckeringAmino Group OrientationRelative Energy (kcal/mol)Population (%)Key Dihedral Angle (C5-C1-C2-C3)
ITwist (C2)Equatorial0.0065-35°
IIEnvelope (Cs)Axial0.852515°
IIIEnvelope (Cs)Equatorial1.5010-10°

Quantum Chemical Studies of Reaction Pathways and Transition States

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are indispensable for investigating the mechanisms of chemical reactions at the molecular level. rsc.org For this compound, these methods can be used to map out entire reaction pathways, identify intermediates, and, crucially, characterize the geometry and energy of transition states (TS). nih.gov The transition state is the highest energy point along a reaction coordinate and acts as the kinetic bottleneck for a reaction; understanding its properties is key to predicting reaction rates and outcomes. ucsb.edu

A common application of these studies for an α-amino ketone like this compound is the investigation of its tautomerism. The molecule can exist in equilibrium with its enol or enamine tautomers. Quantum chemical calculations can determine the relative stabilities of these tautomers and the activation energy required for the interconversion.

The general workflow for studying a reaction pathway is as follows:

Geometry Optimization: The structures of the reactant(s), product(s), and any intermediates are optimized to find their lowest energy geometries on the potential energy surface.

Transition State Search: A search for the transition state structure is performed. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2) approach can be used, which requires the reactant and product structures as input to generate an initial guess for the TS. github.io

Transition State Verification: Once a candidate TS structure is located, it must be verified. A true first-order saddle point (transition state) will have exactly one imaginary frequency in its vibrational analysis. ucsb.edu This imaginary frequency corresponds to the motion along the reaction coordinate, for instance, the transfer of a proton during tautomerization.

Reaction Pathway Mapping: An Intrinsic Reaction Coordinate (IRC) calculation is performed starting from the transition state. nih.gov This calculation maps the minimum energy path that connects the transition state downhill to the corresponding reactant and product, confirming that the located TS is indeed the correct one for the reaction of interest. github.io

Table 2: Example of Calculated Energy Profile for the Keto-Enamine Tautomerization of this compound from a Representative Quantum Chemical Study.
SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
Keto FormReactant (this compound)0.00
TS1Transition State for Tautomerization+25.5
Enamine FormProduct (5-Amino-1-cyclopentene-1-ol)+8.2

Mechanistic Investigations of Reactions Involving 2 Aminocyclopentan 1 One

Studies on Reaction Kinetics and Thermodynamics

While specific kinetic and thermodynamic data for reactions directly involving 2-aminocyclopentan-1-one are not extensively documented in publicly available literature, the principles governing the reactivity of β-functionalized cyclic ketones have been explored through theoretical studies. The regioselective formation of enolates from such ketones is a key factor in their reactivity, and this can be under either kinetic or thermodynamic control. rsc.org Non-covalent interactions within the molecule can play a significant role in determining the preferred reaction pathway. rsc.org

To approximate the intermolecular interactions that this compound might exhibit, the thermophysical properties of binary mixtures of alkanones (like acetone) and aromatic amines have been studied. frontiersin.org These studies provide insight into properties such as internal pressure, energy of vaporization, and enthalpy of vaporization, which are influenced by the nature and strength of intermolecular forces. frontiersin.org

Table 1: Thermodynamic Properties of Alkanone + Aromatic Amine Mixtures at 298.15 K. frontiersin.org
MixturePropertyValue Range
2-Propanone + Aniline (B41778)Internal Pressure (MPa)534.90 - 345.08
Energy of Vaporization (kJ·mol⁻¹)Data not specified
Enthalpy of Vaporization (kJ·mol⁻¹)Data not specified
2-Butanone + AnilineInternal Pressure (MPa)542.42 - 338.10
Energy of Vaporization (kJ·mol⁻¹)Data not specified
Enthalpy of Vaporization (kJ·mol⁻¹)Data not specified
2-Heptanone + AnilineInternal Pressure (MPa)520.42 - 329.87
Energy of Vaporization (kJ·mol⁻¹)Data not specified
Enthalpy of Vaporization (kJ·mol⁻¹)Data not specified

Elucidation of Catalytic Cycles in this compound Synthesis and Transformation

The synthesis of the cyclopentanone (B42830) core, a key structural feature of this compound, can be achieved through various catalytic methods. One of the most prominent is the Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically catalyzed by a cobalt complex. organic-chemistry.orgjk-sci.comwikipedia.orgnrochemistry.comlibretexts.org

The widely accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction begins with the formation of a stable alkyne-dicobalt hexacarbonyl complex. organic-chemistry.org Subsequent loss of a carbon monoxide ligand allows for the coordination of the alkene. This is followed by insertion of the alkene into a cobalt-carbon bond, leading to a metallacyclopentane intermediate. Migratory insertion of another carbon monoxide molecule and subsequent reductive elimination yields the cyclopentenone product and regenerates the catalyst. nrochemistry.com

The introduction of the amino group at the 2-position can be envisioned through organocatalytic strategies, such as the Michael addition of a nitrogen-containing nucleophile to an α,β-unsaturated cyclopentenone precursor. For instance, the asymmetric Michael addition of nitroalkanes to nitroalkenes, followed by reduction of the nitro group, is a plausible route. Bifunctional organocatalysts, such as those based on thiourea (B124793) and a primary amine, can activate both the nucleophile and the electrophile through hydrogen bonding, thereby controlling the stereochemical outcome of the reaction. mdpi.com

Table 2: Catalytic Systems for Reactions Analogous to the Synthesis of this compound.
Reaction TypeCatalystKey Mechanistic FeatureReference
Pauson-Khand ReactionCo₂(CO)₈Formation of a cobalt-alkyne complex followed by cycloaddition. organic-chemistry.orgjk-sci.comwikipedia.orgnrochemistry.com
Asymmetric Michael Addition(R, R)-DPEN-thioureaDual activation of nucleophile and electrophile via hydrogen bonding. mdpi.com
Reductive AminationChiral Boro-phosphateDesymmetrization of 1,3-cyclopentadiones. organic-chemistry.org

Mechanistic Pathways of Functional Group Interconversions

The dual functionality of this compound allows for a rich variety of functional group interconversions. The carbonyl group can undergo nucleophilic addition reactions, while the amino group can act as a nucleophile or be transformed into other nitrogen-containing functionalities.

Mechanisms for the interconversion of the ketone functionality include reactions such as reduction to a secondary alcohol, which can proceed via hydride transfer from reagents like sodium borohydride (B1222165). The resulting alcohol can then be a leaving group in substitution or elimination reactions. The amino group can be acylated to form amides, alkylated to form secondary or tertiary amines, or potentially serve as a directing group in other transformations. These reactions typically follow well-established mechanistic pathways in organic chemistry, such as nucleophilic acyl substitution for amidation. fiveable.me

Table 3: Potential Functional Group Interconversions for this compound.
Starting Functional GroupTarget Functional GroupTypical ReagentsGeneral Mechanism
KetoneSecondary AlcoholNaBH₄, LiAlH₄Nucleophilic addition of hydride
KetoneIminePrimary Amine, Acid CatalystNucleophilic addition-elimination
AmineAmideAcyl Chloride, AnhydrideNucleophilic acyl substitution
AmineSecondary/Tertiary AmineAlkyl HalideNucleophilic substitution (Sₙ2)

Stereochemical Control Mechanisms in Asymmetric Reactions

The synthesis of chiral derivatives of this compound necessitates precise control over stereochemistry. Organocatalysis has emerged as a powerful tool for achieving high levels of enantioselectivity in the synthesis of substituted cyclopentanes. nih.gov

For instance, in the organocatalytic Michael addition of ketones to nitroalkenes, a bifunctional catalyst can form a hydrogen bond with the nitro group of the electrophile, while the amine moiety of the catalyst reacts with the ketone to form an enamine nucleophile. mdpi.com This dual activation brings the reactants into a specific orientation within the chiral environment of the catalyst, leading to the preferential formation of one enantiomer. mdpi.com

The Pauson-Khand reaction can also exhibit high stereoselectivity, particularly in intramolecular variants, where the stereochemistry of the starting material dictates the stereochemistry of the product. wikipedia.org The use of chiral ligands on the metal catalyst can induce enantioselectivity in intermolecular versions of the reaction. wikipedia.org The stereospecific synthesis of cyclobutanes from pyrrolidines, which involves a radical pathway, also demonstrates how the stereoinformation of a cyclic starting material can be transferred to the product with high fidelity. nih.gov

Table 4: Examples of Asymmetric Reactions for the Synthesis of Substituted Cyclopentanes.
ReactionCatalystKey Stereocontrol ElementEnantiomeric Excess (ee)Reference
Double Michael AdditionChiral AmineFormation of a chiral enamine intermediate.High nih.gov
Michael Addition of Ketones to Nitroalkenes(R, R)-DPEN-thioureaDual hydrogen bonding activation in a chiral pocket.High mdpi.com
Intramolecular Pauson-Khand ReactionCo₂(CO)₈Substrate-controlled diastereoselectivity.High d.r. wikipedia.org

Synthesis and Exploration of 2 Aminocyclopentan 1 One Derivatives and Analogues

Alkylated and Arylated 2-Aminocyclopentan-1-one Derivatives

The synthesis of alkylated and arylated derivatives of the this compound scaffold is a significant area of research, driven by the prevalence of these motifs in pharmaceuticals and agrochemicals. A notable photochemical approach involves an intermolecular formal [3+2] cycloaddition between cyclopropylimines and substituted alkenes. This method generates diverse aminocyclopentane derivatives which can serve as precursors to the target ketones. The process is initiated by visible-light excitation of a cyclopropylimine, leading to a masked N-centered radical that drives the cycloaddition. The resulting products can be readily converted to N-functionalized aminocyclopentanes through solvolysis and N-acylation.

Another established strategy for creating substituted cyclopentanones involves the copper-catalyzed 1,4-reduction of 3-substituted cyclopentenones, followed by the alkylation of the intermediate silyl (B83357) enol ether. This one-pot procedure yields trans-2,3-disubstituted cyclopentanones with high enantiomeric and diastereomeric excesses. While this method directly produces a substituted cyclopentanone (B42830) ring, subsequent introduction of the amino group at the C2 position would be required to achieve the final this compound structure.

A deoxygenative photochemical alkylation of secondary amides has also been developed, providing a streamlined route to α-branched secondary amines. This method utilizes triflic anhydride-mediated semi-reduction of amides to form imines, which then undergo a photochemical radical alkylation. This approach could be adapted for the synthesis of complex N-alkylated this compound derivatives.

Table 1: Selected Synthesized Alkylated and Arylated Aminocyclopentane Precursors This table is based on data from cited research papers.

Precursor Type Synthetic Method Key Reagents Product Description Reference
2-Aryl-1-aminocyclopentane Photochemical [3+2] Cycloaddition Cyclopropylimine, Aryl alkene, Visible light N-functionalized 2-aryl aminocyclopentane
trans-2,3-Dialkylcyclopentanone Cu-catalyzed 1,4-Reduction/Alkylation 3-Alkylcyclopentenone, Silylating agent, Alkyl halide, Cu catalyst Enantiomerically enriched disubstituted cyclopentanone libretexts.org
α-Branched Secondary Amine Deoxygenative Photochemical Alkylation Secondary amide, Triflic anhydride, 2-Fluoropyridine Substituted amine suitable for further modification

Hydroxylated and Polyhydroxylated this compound Analogues

The synthesis of hydroxylated and polyhydroxylated analogues of this compound often leverages carbohydrates as chiral starting materials, providing stereocontrolled access to these highly functionalized molecules. A prominent strategy involves a sequence of key reactions, including ring-closing metathesis (RCM) of a polysubstituted diene intermediate derived from sugars like D-mannose or D-galactose. This is followed by a stereoselective aza-Michael functionalization of the resulting cyclopentene (B43876) ester to introduce the amino group, ultimately yielding polyhydroxylated cyclopentane (B165970) β-amino acid derivatives.

An alternative approach utilizes the intramolecular cyclization of nitro sugars. For instance, a D-glucose-derived nitrosugar can undergo stereocontrolled cyclization to form a bicyclolactone, which serves as a precursor to polyhydroxylated trans-2-aminocyclopentanecarboxylic acid derivatives. Another variation on this theme involves an intramolecular Henry reaction (nitro-aldol condensation) of a nitro aldehyde derived from D-glucose to generate a polysubstituted cyclopentane ring, with the nitro group acting as a precursor to the amine.

Radical-induced carbocyclisation of unsaturated aldonolactones is another effective method for preparing amino-hydroxy substituted cyclopentane derivatives. These highly functionalized products are suitable for further diversification, for example, through solid-phase synthesis where modifications such as reductive amination and Ugi reactions can be performed on the amine functionality.

Table 2: Synthetic Strategies for Hydroxylated 2-Aminocyclopentane Analogues This table is based on data from cited research papers.

Starting Material Key Reactions Product Type Reference
D-Mannose / D-Galactose Ring-Closing Metathesis, Aza-Michael Addition Polyhydroxylated cyclopentane β-amino acid nih.govresearchgate.net
D-Glucose Intramolecular Henry Reaction Polyhydroxylated cyclopentane β-amino acid researchgate.net
Unsaturated Aldonolactones Radical-Induced Carbocyclisation Amino-hydroxy substituted cyclopentane ebrary.net
Cyclopentenoxide Reaction with Benzylamine 2-(N-benzylamino)-1-cyclopentanol google.com

Halogenated this compound Derivatives

The introduction of halogen atoms into the this compound framework can be achieved through various synthetic methods, primarily focusing on the α-halogenation of the ketone. The reactivity of the α-carbon to the carbonyl group makes it susceptible to halogenation under both acidic and basic conditions. wikipedia.org

Under acidic conditions, the reaction proceeds through an enol intermediate. This method is often preferred for achieving monohalogenation, as the introduction of an electron-withdrawing halogen atom deactivates the carbonyl oxygen towards further protonation, slowing down subsequent halogenation steps. wikipedia.orglibretexts.org Common reagents for this transformation include elemental halogens (Cl₂, Br₂, I₂) in the presence of an acid catalyst. libretexts.orgwikipedia.org

Conversely, base-promoted halogenation occurs via an enolate intermediate. This process tends to be faster, but it is also more challenging to control. The introduction of a halogen atom increases the acidity of the remaining α-hydrogens, making the mono-halogenated product more reactive than the starting ketone. This often leads to polyhalogenation. wikipedia.orglibretexts.org This phenomenon is exploited in the haloform reaction for methyl ketones. libretexts.org

For more controlled and selective halogenations, specific reagents have been developed. An enantioselective synthesis of α-halogenated α-aryl-β-amino acid derivatives has been accomplished using an ammonium-salt-catalyzed asymmetric α-halogenation of isoxazolidin-5-ones, which are masked β-amino acid derivatives. This highlights the potential for developing stereocontrolled methods for halogenating precursors to chiral this compound derivatives.

Table 3: Conditions for α-Halogenation of Ketones This table is based on data from cited research papers.

Condition Intermediate Regioselectivity (Unsymmetrical Ketones) Tendency Reference
Acidic Enol More substituted side Monohalogenation wikipedia.org
Basic Enolate Less substituted side Polyhalogenation wikipedia.org

Heteroatom-Substituted this compound Analogues

The synthesis of this compound analogues featuring additional heteroatoms (such as nitrogen, oxygen, or sulfur) involves a range of strategic chemical transformations. One direct approach is the nucleophilic substitution on activated cyclopentenone precursors. For instance, 2-heterosubstituted cyclopent-2-en-1-ones can be prepared through the reaction of 4-oxocyclopent-2-en-1-yl acetate (B1210297) with various heterobases, such as substituted benzoimidazoles.

Another strategy focuses on building the ring system with the heteroatoms already incorporated into the precursors. The synthesis of orthogonally protected trans-4,5-diaminocyclopentenones has been achieved using a copper(II) triflate-promoted reaction between furfural (B47365) and two different amines. The use of orthogonal protecting groups on the two amine functionalities allows for their selective modification, providing a versatile synthon for creating diaminocyclopentane-containing natural products and their analogues.

Furthermore, complex cyclopentane-based analogues of natural products like muraymycin, which target the MraY enzyme, have been synthesized. These structures incorporate a 1,2-syn-amino alcohol group, which can be installed via a diastereoselective isocyanoacetate aldol (B89426) reaction. This demonstrates the capability to introduce both nitrogen and oxygen heteroatoms with stereochemical control. The synthesis of purine (B94841) nucleobase analogues with a 9-cyclopentyl group and substitutions at the 6-position with heteroatom-containing moieties like piperazine (B1678402) also showcases methods for attaching complex heterocyclic systems to the core structure. nih.gov

Table 4: Methods for Introducing Additional Heteroatoms This table is based on data from cited research papers.

Method Precursors Resulting Structure Reference
Nucleophilic Substitution 4-Oxocyclopent-2-en-1-yl acetate, Heterobases 2-Heterosubstituted cyclopent-2-en-1-one
Ring Formation Furfural, Two distinct amines, Cu(OTf)₂ trans-4,5-Diaminocyclopentenone
Aldol Reaction Cyclopentane aldehyde, Isocyanoacetate Cyclopentane with 1,2-syn-amino alcohol
Nucleophilic Aromatic Substitution 6-Chloro-9-cyclopentylpurine, Piperazines 6-Piperazinyl-9-cyclopentylpurine nih.gov

Future Directions and Emerging Research Themes for 2 Aminocyclopentan 1 One

Development of More Sustainable and Efficient Synthetic Routes

The future of synthesizing 2-aminocyclopentan-1-one and its derivatives is increasingly geared towards sustainability and efficiency. Research is focused on developing "green" chemical processes that minimize waste, reduce energy consumption, and utilize renewable resources. A key area of development is the design of one-pot and pseudo-multicomponent reactions. mdpi.com These strategies streamline synthetic sequences by combining multiple reaction steps into a single operation, which avoids the need for isolating intermediates and reduces solvent usage and purification efforts. mdpi.com

Biocatalysis represents another promising frontier. The use of enzymes to catalyze the synthesis of aminocyclopentanol precursors offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov For instance, enzymes like lipases and carboxylic acid reductases can operate under mild aqueous conditions and exhibit high selectivity, preventing the formation of unwanted byproducts. nih.gov Research into new enzymatic routes and the engineering of existing enzymes is expected to yield more efficient and sustainable pathways to chiral aminocyclopentane derivatives.

Synthetic StrategyKey AdvantagesResearch Focus
Pseudo-Multicomponent Reactions Streamlines reaction steps, minimizes by-products, scalable. mdpi.comOptimization of reaction conditions using statistical analysis to improve yields for sterically hindered compounds. mdpi.com
One-Pot Synthesis Reduces solvent usage, avoids intermediate isolation, improves overall efficiency. nih.govDevelopment of multi-step processes involving sequential catalytic reactions, such as asymmetric catalysis followed by ring-closing metathesis. nih.gov
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly, use of renewable resources. nih.govEmploying enzymes like carboxylic acid reductase for selective amide bond formation without competing esterification. nih.gov
Flow Chemistry Tunable reaction conditions, improved safety, scalability, and selective synthesis. rsc.orgStepwise synthesis of functionalized cyclopentanones through tunable hydrogenation under mild conditions. rsc.org

Exploration of Novel Catalytic Systems for Stereoselective Synthesis

Achieving specific stereoisomers of this compound derivatives is critical for their application in medicinal chemistry. Consequently, a major research thrust is the exploration of novel catalytic systems that can provide high levels of stereocontrol. Asymmetric catalysis is at the forefront of this effort, with a focus on developing new chiral ligands and metal catalysts. rsc.org

Recent advancements include the use of palladium and ruthenium catalysts in asymmetric processes like the Overman rearrangement and ring-closing metathesis to produce enantiomerically enriched aminocyclopentenes. nih.gov These intermediates are then converted to the desired aminocyclopentanol building blocks. nih.gov Tandem methods involving hydroboration and in-situ transmetalation to generate functionalized vinylzinc reagents, which then add to aldehydes in the presence of a chiral catalyst, have also proven effective for creating β-hydroxy enamines with high enantioselectivity. nih.gov Future work will likely involve exploring a broader range of transition metals and developing more sophisticated organocatalysts to afford even greater control over the stereochemical outcome of these syntheses.

Catalytic SystemReaction TypeKey Outcomes
Palladium(II) & Ruthenium(II) Asymmetric Overman rearrangement & Ring-closing metathesisMultigram synthesis of carbocycles in high enantiomeric excess (92% ee). nih.gov
Amino Alcohol-Derived Catalysts Catalytic asymmetric preparationProvides β-hydroxy enamines in good yields (68-86%) with high enantioselectivity (54-98%). nih.gov
Palladium on Carbon (Pd/C) Diastereoselective hydrogenationFurnishes syn-1,2-disubstituted-1,3-amino alcohols in high yields (82-90%). nih.gov
Lithium Ions (as chelating agent) Nucleophilic ring-opening of epoxidesInfluences regio- and stereoselectivity, favoring specific adducts through conformational control. researchgate.net

Advanced Applications in Medicinal Chemistry Scaffold Development

The aminocyclopentane core, present in this compound, is recognized as a "privileged scaffold" in medicinal chemistry. sciencedaily.com This is due to its frequent recurrence in a wide array of biologically active natural products, including alkaloids and antibiotics. nih.gov Future research will continue to exploit this scaffold to generate novel therapeutic agents. The oxazolidinone ring, which can be synthesized from amino alcohol precursors, is another important heterocyclic scaffold with applications in antibacterial, anticancer, and anti-inflammatory drugs. rsc.orgresearchgate.net

The development of synthons with orthogonally protected amino groups on the cyclopentane (B165970) ring allows for selective chemical modifications. nih.gov This enables the construction of complex molecules, as demonstrated in the total synthesis of natural products like (±)-Agelastatin A. nih.gov The ability to generate diverse libraries of compounds based on this core structure is crucial for discovering new drugs to address a range of diseases. researchgate.net The inherent conformational constraints of the five-membered ring can be used to orient substituents in precise three-dimensional arrangements, facilitating optimal interactions with biological targets.

Integration with High-Throughput Screening and Combinatorial Chemistry

To unlock the full therapeutic potential of the this compound scaffold, its derivatives must be evaluated for biological activity. High-throughput screening (HTS) is a critical technology that enables the rapid testing of vast libraries of compounds against specific biological targets. opentrons.com The primary goal of HTS is to identify "hits"—compounds that exhibit a desired effect, which can then be optimized in the drug development process. opentrons.comnuvisan.com

The integration of combinatorial chemistry with HTS is a powerful strategy. By systematically modifying the this compound core, large and diverse libraries of related compounds can be generated. These libraries are then subjected to HTS assays, which can range from biochemical assays that measure interactions with a specific protein to cell-based assays that assess a compound's effect on cellular pathways. wesleyan.edu This approach significantly accelerates the pace of drug discovery by efficiently exploring a vast chemical space to identify promising new drug candidates. opentrons.comenamine.net The use of automated systems and miniaturized assays allows for the screening of millions of compounds in a cost-effective and timely manner. nuvisan.com

HTS TechnologyApplication in Drug DiscoveryRelevance to this compound
Biochemical Assays Measures direct interaction with targets (e.g., enzymes, receptors). wesleyan.eduScreening derivative libraries for kinase inhibitors or receptor modulators. nih.gov
Cell-Based Assays Evaluates effects on live cells, pathways, or toxicity. opentrons.comwesleyan.eduAssessing the impact of derivatives on cancer cell viability or neuronal function.
Fragment Screening Identifies small, low-affinity binders as starting points for drug design. nuvisan.comUsing the core scaffold or simple derivatives to find initial binding fragments for a target.
Smart Screening Technology Iterative screening of computationally selected compound sets. enamine.netRapidly expanding from a small diverse library to focused exploration of billions of virtual compounds. enamine.net

Computational Design of Novel this compound Derivatives with Tunable Reactivity

Computational chemistry and molecular modeling are becoming indispensable tools for designing novel this compound derivatives with tailored properties. These methods allow researchers to predict the reactivity, stability, and biological activity of molecules before they are synthesized in the lab, saving significant time and resources. Theoretical studies can elucidate reaction mechanisms, as seen in the investigation of how chelating agents like lithium ions can influence the stereoselectivity of reactions involving related aminocyclitols. researchgate.net

By using computational models, scientists can design derivatives with specific electronic and steric properties to fine-tune their reactivity. For example, the nucleophilic character of the enamine and the electrophilic nature of the enone in related cyclopentenone systems can be modulated to control reaction outcomes. rsc.org This predictive power enables the rational design of derivatives optimized for specific applications, whether as intermediates in complex syntheses or as drug candidates with improved potency and selectivity. Future research will likely see a deeper integration of machine learning and artificial intelligence with computational chemistry to accelerate the design and discovery of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the optimal synthetic routes for 2-Aminocyclopentan-1-one, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis of this compound typically involves reductive amination of cyclopentanone derivatives or intramolecular cyclization of pre-functionalized precursors. Key parameters to optimize include:
  • Catalyst selection : Use of palladium or nickel catalysts for hydrogenation steps, with solvent systems (e.g., methanol or THF) affecting yield .
  • Temperature control : Reactions often require low temperatures (0–5°C) to minimize side products like imine oligomers .
  • Purity validation : Monitor intermediates via TLC or HPLC, and confirm final product identity using 1^1H/13^13C NMR and FT-IR spectroscopy. For example, the carbonyl stretch in IR (1680–1720 cm1^{-1}) confirms ketone retention post-amination .

Q. What analytical techniques are critical for characterizing this compound, and how should data interpretation be structured?

  • Methodological Answer :
  • Spectroscopic profiling :
  • NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals in the cyclopentane ring. The amino proton typically appears as a broad singlet (δ 1.5–2.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS can differentiate isomers by exact mass (e.g., molecular ion at m/z 114.19 for C6_6H11_{11}NO) .
  • Crystallography : Single-crystal X-ray diffraction (if feasible) provides definitive structural confirmation, as demonstrated for analogous cyclopentane derivatives .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are most effective?

  • Methodological Answer : Enantioselective routes often employ chiral auxiliaries or asymmetric catalysis. For example:
  • Chiral ligands : Use (R)-BINAP with ruthenium catalysts to induce asymmetry during hydrogenation .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases (e.g., Candida antarctica) can separate enantiomers. Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. How should researchers address contradictions in spectroscopic or reactivity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. To resolve these:
  • Cross-validate techniques : Pair NMR with computational modeling (DFT calculations) to predict chemical shifts and compare with experimental data .
  • Variable-temperature NMR : Identify dynamic processes (e.g., ring puckering) that obscure signals at standard temperatures .
  • Synthetic controls : Prepare derivatives (e.g., N-acetylated analogs) to isolate specific spectral contributions .

Q. What strategies are recommended for studying the bioactivity of this compound in drug discovery contexts?

  • Methodological Answer :
  • Structure-activity relationship (SAR) studies : Synthesize analogs with modified substituents (e.g., methyl, fluoro) and test against target enzymes (e.g., kinases) using fluorescence-based assays .
  • Molecular docking : Use software like AutoDock Vina to predict binding modes, focusing on hydrogen bonding with the amino/keto groups .
  • In vitro toxicity screening : Assess cytotoxicity in HEK293 or HepG2 cells via MTT assays, ensuring purity >95% (HPLC) to avoid false positives .

Data Presentation & Reproducibility

Q. What are best practices for reporting experimental procedures and supporting data to ensure reproducibility?

  • Methodological Answer :
  • Detailed supplementary materials : Include full spectroscopic data (e.g., NMR integration values, IR peak tables) and crystallographic CIF files .
  • Reaction troubleshooting : Document failed attempts (e.g., solvent incompatibilities, catalyst deactivation) to guide future optimizations .
  • Deposit raw data : Use repositories like PubChem or Zenodo for spectral datasets, ensuring DOI-linked accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.